molecular formula C23H26N4O4S B2833274 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689761-60-2

3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2833274
CAS No.: 689761-60-2
M. Wt: 454.55
InChI Key: FXXLPHUSJSYKQP-UHFFFAOYSA-N
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Description

The compound 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • A butyl chain at the 3-position, which may enhance lipophilicity and membrane permeability.
  • A morpholin-4-yl group at the 6-position, contributing to hydrogen bonding and solubility.

Properties

IUPAC Name

3-butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-2-3-9-26-22(28)20-15-18(25-10-12-31-13-11-25)7-8-21(20)24-23(26)32-16-17-5-4-6-19(14-17)27(29)30/h4-8,14-15H,2-3,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLPHUSJSYKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the butyl, morpholinyl, nitrophenyl, and methylsulfanyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The morpholinyl and butyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Key Compounds

Compound Name (Core Structure) Key Substituents Biological Target/Application Affinity/Activity Notes Reference
Target Compound (Quinazolinone) 3-butyl, 6-morpholin-4-yl, 2-[(3-nitrophenyl)methyl]sulfanyl Not explicitly stated Hypothesized kinase/TLR modulation
Benzimidazole derivatives () 1-[(N,N-dimethylamino)benzene-4-sulfonyl], pyridylmethyl sulfinyl Proton pump inhibition (speculative) High synthetic yield (87%)
TLR7-9 antagonists () Morpholin-4-yl, tetrahydropyrazolo-pyridinyl azetidinyl Systemic lupus erythematosus TLR7-9 antagonism (patented)
2-(Morpholin-4-yl)-1,7-naphthyridines () Morpholin-4-yl at 2-position, substituted naphthyridine core Hyperproliferative diseases Anti-cancer activity (preclinical)
Quinoline derivatives () Morpholinoethyl substituents Cannabinoid receptors (CB1/CB2) Low affinity (Ki = 221 nM vs. 14 nM for n-pentyl analog)

Structural and Functional Insights

Core Structure Variations: The quinazolinone core in the target compound differs from benzimidazoles (), quinolines (), and naphthyridines (). Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while naphthyridines and quinolines often target nucleic acid-binding proteins or G-protein-coupled receptors .

Role of Morpholin-4-yl Group: In the target compound, the 6-position morpholin-4-yl group may enhance solubility and binding to polar residues in target proteins. However, demonstrates that morpholine placement is critical: a morpholinoethyl substituent in quinolines reduced affinity by 14-fold compared to n-pentyl analogs, suggesting steric or electronic mismatches .

Sulfanyl vs. Sulfinyl Groups: The [(3-nitrophenyl)methyl]sulfanyl group in the target compound contrasts with sulfinyl-containing benzimidazoles ().

Therapeutic Applications: While the target compound’s applications remain unconfirmed, analogs like TLR7-9 antagonists () highlight morpholine’s versatility in immunomodulation. Conversely, triazolone derivatives () with complex substituents suggest divergent pharmacokinetic profiles .

Biological Activity

3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit notable antibacterial properties. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis . In a study, the minimum inhibitory concentration (MIC) for related quinazolinone derivatives was reported as low as 0.98 µg/mL against MRSA .

CompoundTarget BacteriaMIC (µg/mL)
3kMRSA0.98
3kS. aureus ATCC 259233.90
3kS. epidermidis ATCC 122287.80

These findings suggest that the biological activity of the compound may be comparable to these derivatives, warranting further investigation.

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been documented. In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant antiproliferative effects. For example, some derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells .

Cell LineCompoundIC50 (µM)
A5493kLow
HeLa3kModerate
MCF-73kHigh

These results indicate that the compound may possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been explored in various models. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : Some quinazolinones disrupt DNA replication in cancer cells.
  • Modulation of Immune Responses : The compound may modulate immune responses by affecting cytokine production.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • A study published in PMC reported that a derivative exhibited significant antibacterial activity against MRSA and other strains .
  • Another investigation focused on the anticancer properties of quinazolinones, demonstrating their potential in inhibiting tumor growth through various pathways .

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